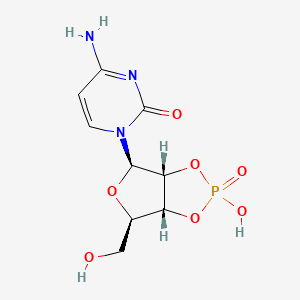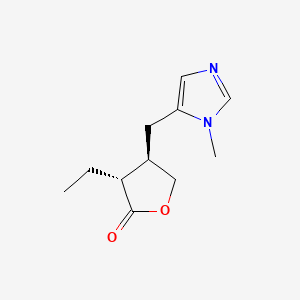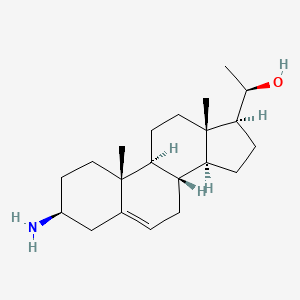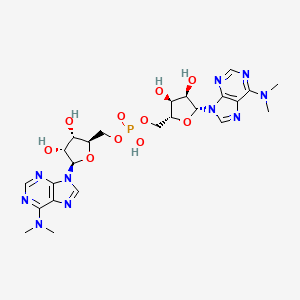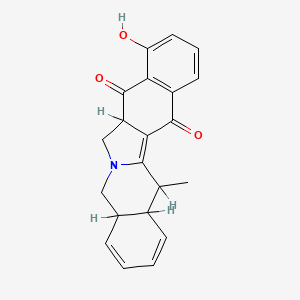
乙基 N-(4-氯苯基)氨基甲酸酯
概述
描述
Ethyl N-(4-chlorophenyl)carbamate, also known as ethyl 4-chlorocarbanilate, is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of carbamic acid and features a 4-chlorophenyl group attached to the nitrogen atom. This compound is of interest due to its various applications in chemical synthesis and potential biological activities.
科学研究应用
Ethyl N-(4-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
Target of Action
Ethyl N-(4-chlorophenyl)carbamate, also known as N-(P-Chlorophenyl)Urethane, is a carbamate compound . Carbamates are known to interact with various biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
Carbamates typically work by forming a reversible bond with their target, altering its function
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific targets . The downstream effects of these pathway alterations would depend on the specific targets and the biological context.
生化分析
Biochemical Properties
Ethyl N-(4-chlorophenyl)carbamate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cholinesterase enzymes, where it acts as an inhibitor. This inhibition occurs through the carbamate group, which forms a covalent bond with the serine residue in the active site of the enzyme, leading to the inactivation of the enzyme. Additionally, ethyl N-(4-chlorophenyl)carbamate has been observed to interact with other biomolecules such as acetylcholinesterase and butyrylcholinesterase, further highlighting its role in modulating enzymatic activity .
Cellular Effects
The effects of ethyl N-(4-chlorophenyl)carbamate on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of cholinesterase enzymes in neuronal cells, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. This overstimulation can result in altered gene expression and disrupted cellular metabolism, ultimately affecting cell viability and function .
Molecular Mechanism
At the molecular level, ethyl N-(4-chlorophenyl)carbamate exerts its effects through specific binding interactions with biomolecules. The carbamate group of the compound forms a covalent bond with the serine residue in the active site of cholinesterase enzymes, leading to enzyme inhibition. This inhibition prevents the breakdown of acetylcholine, resulting in its accumulation and prolonged action at synaptic junctions. Additionally, ethyl N-(4-chlorophenyl)carbamate may interact with other proteins and enzymes, modulating their activity and influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl N-(4-chlorophenyl)carbamate have been observed to change over time. The stability and degradation of the compound play a crucial role in its long-term effects on cellular function. Studies have shown that ethyl N-(4-chlorophenyl)carbamate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory activity. Long-term exposure to this compound has been associated with sustained inhibition of cholinesterase enzymes and prolonged alterations in cellular function .
Dosage Effects in Animal Models
The effects of ethyl N-(4-chlorophenyl)carbamate vary with different dosages in animal models. At low doses, the compound exhibits mild inhibitory effects on cholinesterase enzymes, leading to subtle changes in cellular function. At higher doses, ethyl N-(4-chlorophenyl)carbamate can cause significant inhibition of cholinesterase activity, resulting in toxic effects such as muscle weakness, respiratory distress, and even mortality. These dose-dependent effects highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
Ethyl N-(4-chlorophenyl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by hydrolysis, resulting in the formation of 4-chlorophenylamine and ethyl carbamate. These metabolites can further undergo conjugation reactions, leading to their excretion from the body. The metabolic pathways of ethyl N-(4-chlorophenyl)carbamate are crucial for understanding its pharmacokinetics and potential toxicological effects .
Transport and Distribution
Within cells and tissues, ethyl N-(4-chlorophenyl)carbamate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, ethyl N-(4-chlorophenyl)carbamate can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues is essential for understanding its overall pharmacological effects .
Subcellular Localization
The subcellular localization of ethyl N-(4-chlorophenyl)carbamate plays a critical role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, ethyl N-(4-chlorophenyl)carbamate may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. This subcellular localization is essential for understanding the precise mechanisms through which the compound exerts its effects .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl N-(4-chlorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-chloroaniline attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of ethyl N-(4-chlorophenyl)carbamate .
Industrial Production Methods: In industrial settings, the synthesis of ethyl N-(4-chlorophenyl)carbamate often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity .
化学反应分析
Types of Reactions: Ethyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form 4-chloroaniline and ethanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 4-chloroaniline and ethanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Oxidation/Reduction: Corresponding oxidized or reduced derivatives.
相似化合物的比较
Ethyl N-(4-chlorophenyl)carbamate can be compared with other similar compounds, such as:
Ethyl N-(3,4-dichlorophenyl)carbamate: This compound has two chlorine atoms on the phenyl ring, which can alter its reactivity and biological activity.
Ethyl N-(4-bromophenyl)carbamate: The presence of a bromine atom instead of chlorine can affect its chemical properties and applications.
Methyl N-(4-chlorophenyl)carbamate: The use of a methyl group instead of an ethyl group can influence its solubility and reactivity.
Uniqueness: Its distinct properties make it valuable in various research and industrial contexts .
属性
IUPAC Name |
ethyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKXXIMERYQVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180851 | |
| Record name | p-Chlorophenylurethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2621-80-9 | |
| Record name | Carbamic acid, N-(4-chlorophenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2621-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenylurethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002621809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Chlorophenylurethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Chlorophenylurethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-CHLOROPHENYLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

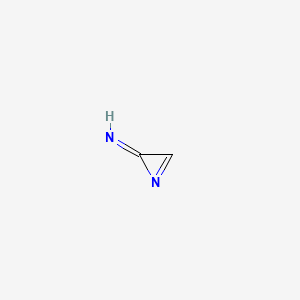

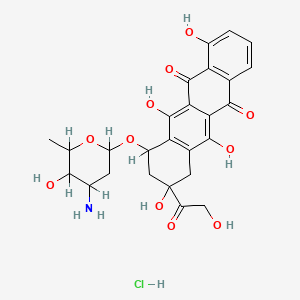
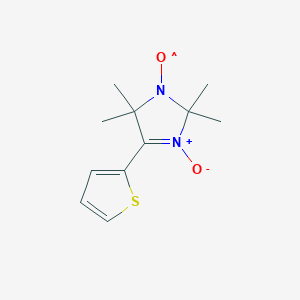

![4-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1218930.png)
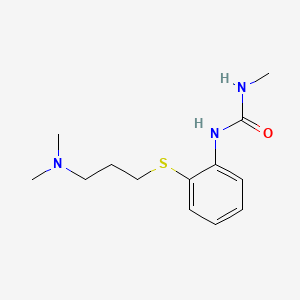
![(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1218932.png)
